1,2,3,3-Tetramethylcyclohexene

Description

Contextualization within Cyclic Olefin Chemistry

Cyclic olefins, or cycloalkenes, are fundamental structures in organic synthesis and serve as versatile building blocks for complex molecular architectures. Their reactivity is largely dictated by the endocyclic double bond, which can undergo a wide array of transformations. The substitution pattern on the carbocyclic ring significantly influences the steric and electronic properties of the double bond, thereby modulating its reactivity. 1,2,3,3-Tetramethylcyclohexene, with its tetrasubstituted double bond and a gem-dimethyl group adjacent to it, represents a sterically hindered cyclic alkene. The placement of the four methyl groups creates a unique stereochemical environment that impacts its conformational preferences and the accessibility of the double bond to reagents.

Historical Development of Research on Tetramethylcyclohexene Derivatives

While specific research on this compound is limited, the broader family of tetramethylcyclohexene derivatives has been a subject of investigation. One notable instance of the identification of this compound was in the analysis of volatile organic compounds in the exhaust gas from a fat finishing factory. nih.gov This finding underscores the importance of having authentic reference samples for the accurate structural elucidation of compounds in complex mixtures. nih.gov

Research on other tetramethylcyclohexene isomers, such as the sterically congested 1,2-di-tert-butyl-3,3,6,6-tetramethylcyclohexene, has been more extensive, focusing on the synthesis and properties of highly strained alkenes. acs.orgfigshare.comresearchgate.net These studies provide valuable comparative data for understanding the behavior of less-strained, yet still sterically encumbered, systems like this compound.

Significance of Stereochemical Rigidity in Poly-Substituted Cycloalkenes

The stereochemical rigidity of polysubstituted cycloalkenes is a critical factor in their application in asymmetric synthesis and materials science. The cyclohexane (B81311) ring in this compound is expected to adopt a half-chair conformation to minimize allylic strain. The four methyl groups introduce significant steric interactions that influence the conformational equilibrium.

The stereochemistry of disubstituted and other tetramethyl-substituted cyclohexanes has been studied, providing a framework for understanding the conformational behavior of this compound. nih.govmvpsvktcollege.ac.invulcanchem.com For instance, in substituted cyclohexanes, the preference for equatorial or axial positioning of substituents is a well-established principle governed by the minimization of 1,3-diaxial interactions. mvpsvktcollege.ac.in In this compound, the gem-dimethyl group at the 3-position and the adjacent methyl groups at the 1- and 2-positions create a crowded environment that restricts conformational flexibility and presents a distinct topographical surface for chemical reactions.

Table 1: Predicted Conformational Data for this compound

| Parameter | Predicted Value/Conformation | Basis of Prediction |

| Ring Conformation | Half-Chair | Minimization of allylic and torsional strain |

| C1-Methyl Position | Pseudo-equatorial | Minimization of steric interactions |

| C2-Methyl Position | Pseudo-equatorial | Minimization of steric interactions |

| C3-Methyls (gem) | One pseudo-axial, one pseudo-equatorial | Standard for gem-disubstituted cyclohexanes |

Current Research Trajectories and Future Directions in Alkene Functionalization

The functionalization of alkenes is a central theme in contemporary organic synthesis. Research is increasingly focused on developing catalytic methods for the atom-economical and selective transformation of C=C double bonds. For sterically hindered alkenes like this compound, methods that can overcome the steric barrier are of particular interest.

Palladium-catalyzed hydrofunctionalization reactions represent a powerful tool for this purpose. nih.gov These reactions can proceed through nucleopalladation followed by protodepalladation, offering a redox-neutral pathway to introduce a variety of functional groups. nih.gov The development of ligands that can modulate the reactivity and selectivity of the palladium catalyst is a key area of research. rsc.org

Another promising avenue is the use of photoredox catalysis for the oxidative functionalization of sterically bulky alkenes. wisc.edu This approach can enable transformations that are challenging to achieve with traditional transition metal catalysis.

Future research on this compound could involve its synthesis and subsequent use as a model substrate to probe the limits of new alkene functionalization methodologies. Understanding how the specific substitution pattern of this compound influences reaction outcomes would contribute to the broader knowledge of structure-reactivity relationships in cyclic olefins.

Table 2: Potential Alkene Functionalization Reactions for this compound

| Reaction Type | Catalyst/Reagents | Potential Product |

| Hydroamination | Palladium(II) catalyst, Amine nucleophile | Aminocyclohexane derivative |

| Hydroetherification | Palladium(II) catalyst, Alcohol nucleophile | Ether-functionalized cyclohexane |

| Dihydroxylation | Osmium tetroxide or Ruthenium catalyst | Tetramethylcyclohexane-1,2-diol |

| Epoxidation | m-CPBA or other peroxy acids | 1,2-Epoxy-1,2,3,3-tetramethylcyclohexane |

Note: The feasibility and outcome of these reactions on this compound would need to be experimentally verified.

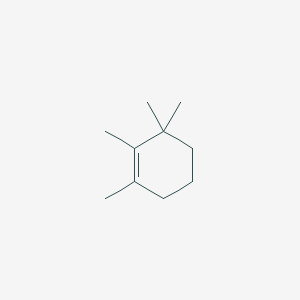

Structure

2D Structure

3D Structure

Properties

CAS No. |

3949-35-7 |

|---|---|

Molecular Formula |

C10H18 |

Molecular Weight |

138.25 g/mol |

IUPAC Name |

1,2,3,3-tetramethylcyclohexene |

InChI |

InChI=1S/C10H18/c1-8-6-5-7-10(3,4)9(8)2/h5-7H2,1-4H3 |

InChI Key |

AUCXIGOESXVILY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,3,3 Tetramethylcyclohexene

Retrosynthetic Analysis of the Tetramethylcyclohexene Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthesis. numberanalytics.com The process involves breaking key bonds to reveal potential precursors, known as synthons, and their chemical equivalents. numberanalytics.com For 1,2,3,3-tetramethylcyclohexene, several disconnection strategies can be envisioned.

A primary disconnection can be made across the C1=C2 double bond. This suggests that the alkene could be formed in a late-stage step from a 1,2-difunctionalized cyclohexane (B81311) precursor or by the coupling of two carbonyl-containing fragments.

Alternatively, a more powerful approach involves disconnections that break the six-membered ring itself. One such strategy is a [4+2] cycloaddition disconnection, such as a Diels-Alder reaction, which is a premier method for building the cyclohexene (B86901) core. acs.orgresearchgate.net This would involve a substituted 1,3-diene and a substituted alkene. However, achieving the required substitution pattern via a standard Diels-Alder reaction can be challenging due to regioselectivity issues with highly substituted substrates. acs.org

A third, and highly effective, strategy involves an annulation approach, where the ring is built by forming two carbon-carbon bonds in a sequential or cascade process. For instance, disconnecting the C2-C3 and C6-C1 bonds points towards a (5+1) annulation strategy. researchgate.net This could involve the reaction of a 1,5-diol precursor with a ketone, a method that has proven effective for synthesizing substituted cyclohexanes and cyclohexenes. acs.orgresearchgate.net This approach is particularly attractive as it can offer high levels of regio- and stereocontrol.

Regioselective and Stereoselective Approaches to Cyclohexene Ring Formation

The synthesis of cyclohexenes in a controlled manner is fundamental to organic chemistry. acs.org Achieving high regioselectivity, especially in intermolecular reactions like the Diels-Alder cycloaddition, often requires substrates that are electronically or sterically biased to favor a specific substitution pattern. acs.org

Modern catalytic methods have provided powerful solutions for the regio- and stereocontrolled synthesis of cyclohexenes. One notable example is the iridium-catalyzed (5+1) annulation, which constructs a cyclohexane ring from a 1,5-diol and a ketone. researchgate.net By employing a bulky phosphine (B1218219) ligand, the reaction can be stopped at the cyclohexene stage, preventing over-reduction to the cyclohexane. acs.orgnih.gov This method allows for the synthesis of 1,2,3,4-tetrasubstituted cyclohexenes as single regio- and diastereoisomers. nih.gov

Another approach is the Pauson-Khand reaction, which can be used to construct the core ring system from an enyne precursor, offering a pathway to the cis-bicyclo[4.3.0]nonane skeleton that can be a foundational structure for further functionalization. nih.gov Furthermore, mild methods for the stereoselective ring-opening of vinyl oxiranes have been developed to produce tri- and tetrasubstituted olefins, demonstrating the fine control achievable in modern synthesis. researchgate.net

Advanced Synthetic Routes to Sterically Congested Cycloalkenes

The synthesis of sterically congested olefins often requires specialized methods to overcome the high activation energies associated with forming crowded double bonds. researchgate.net

Extrusion reactions, where a small molecule like N₂, SO₂, or CO₂ is eliminated from a cyclic precursor, are a powerful tool for forming hindered double bonds. digitellinc.comacs.org The Barton-Kellogg reaction, for example, involves the [3+2] cycloaddition of a diazo compound and a thioketone to form a 1,3,4-thiadiazoline. researchgate.net This intermediate readily extrudes nitrogen gas to form a thiirane, which can then be desulfurized to yield the target alkene. This method is particularly useful for synthesizing highly congested alkenes. researchgate.net

A related strategy involves the thermal decomposition of a selenadiazoline, which can yield a sterically hindered cyclohexene derivative. researchgate.net A compelling example is the synthesis of 1,2-di-tert-butyl-3,3,6,6-tetramethylcyclohexene, a congener of tetra-tert-butylethylene. researchgate.netacs.org This was achieved through a twofold extrusion process starting from a bicyclic 1,3-dithietane, which was oxidized to a trioxide intermediate that eliminated SO₂ upon heating. acs.org

| Extrusion Method | Precursor | Extruded Molecule(s) | Product Type | Reference(s) |

| Barton-Kellogg Reaction | 1,3,4-Thiadiazoline | N₂, S | Highly Substituted Olefin | researchgate.net |

| Selenadiazoline Decomposition | Selenadiazoline | N₂, Se | Sterically Hindered Olefin | researchgate.net |

| Two-fold SO₂ Extrusion | Bicyclic Trioxide | 2x SO₂ | Sterically Congested Cycloalkene | acs.org |

Cyclization is a direct and widely used strategy in organic synthesis to construct ring systems. nih.gov For tetramethylcyclohexene rings, several catalytic cyclization strategies are viable. An atom-economical approach involves the iridium(I)-catalyzed reaction of pentamethylacetophenone with a 1,5-diol to access substituted acyl-cyclohexenes. acs.orgnih.gov A key step in this cascade is a base-mediated nih.gov-hydride shift. researchgate.net

A similar strategy employs a manganese catalyst for the double alkylation of ketones with diols to form cycloalkane rings. acs.orgresearchgate.net This method has been successfully applied to the synthesis of cyclopentane, cyclohexane, and cycloheptane (B1346806) rings from the corresponding diols. researchgate.net The reaction of a sterically hindered ketone with a 1,5-diol under these conditions can lead directly to a highly substituted cyclohexane skeleton. acs.org

Intramolecular reactions are also a cornerstone of ring synthesis. The intramolecular aldol (B89426) condensation of a suitable linear diketone precursor, for instance, is a classic method for forming six-membered rings.

| Cyclization Strategy | Catalyst/Reagent | Reactants | Key Feature | Reference(s) |

| (5+1) Annulation | Iridium(I) Complex | 1,5-Diol, Ketone | Tandem dehydrogenation- nih.gov-hydride shift cascade | acs.orgresearchgate.netnih.gov |

| Double Alkylation | Manganese Complex | Diol, Ketone/Alcohol | Hydrogen-borrowing cascade | acs.orgresearchgate.net |

| Intramolecular Aldol | Acid/Base | Linear Diketone | C-C bond formation via enolate cyclization |

Oxidative coupling reactions create carbon-carbon or carbon-heteroatom bonds under oxidative conditions. While often used to dehydrogenate cyclohexenes to arenes nih.gov, certain methods can be harnessed to build the cyclohexene ring itself. The oxidative dearomatization of electron-rich arenes, such as phenols, is a powerful method for constructing complex cyclohexadienone skeletons, which are versatile precursors to cyclohexene derivatives. nii.ac.jp

A novel method for synthesizing carbocyclic nucleosides involves the direct oxidative coupling of a cycloalkenylsilane with a silylated nucleobase, mediated by a hypervalent iodine reagent. nih.gov This demonstrates the potential for C-N bond formation on a pre-formed cyclohexene ring under oxidative conditions. Similarly, copper-catalyzed methods have been developed for α-arylation followed by aerobic oxidative dehydrogenative C–N coupling to create spiro-cyclohexane derivatives. acs.org These advanced methods highlight the utility of oxidation in the final stages of complex molecule synthesis.

Cyclization Strategies for the Formation of Tetramethylcyclohexene Rings

Introduction of Methyl Substituents with Positional Control

The precise placement of the four methyl groups is critical for the synthesis of this compound. The gem-dimethyl group at the C3 position is a particularly important structural feature.

One of the most effective strategies is to use a starting material that already contains the gem-dimethyl group. For example, a cyclization reaction could start from a precursor ketone that already possesses this motif, thereby simplifying the synthetic route. acs.org

Alternatively, methyl groups can be introduced onto a pre-existing ring system. The synthesis of 1-methylcyclohexene is commonly achieved via the nucleophilic addition of a methyl Grignard reagent to cyclohexanone, followed by acid-catalyzed dehydration. For multiple methylations, a sequence of reactions is necessary. For example, stereoselective methylation of a vinylogous ester derived from a tetracyclic ketone has been used to install a methyl group with high facial selectivity. nih.gov

Friedel-Crafts alkylation can introduce methyl groups, but achieving regioselectivity on a simple cyclohexene ring is difficult. A more controlled sequence might involve:

Conjugate addition of a methyl group to a cyclohexenone.

Trapping the resulting enolate with a methylating agent to install a second methyl group.

Further functionalization and introduction of the remaining substituents.

| Methylation Method | Reagent(s) | Substrate Type | Description | Reference(s) |

| Grignard Addition & Dehydration | CH₃MgCl, H₃PO₄ | Cyclohexanone | Forms 1-methylcyclohexene from a ketone. | |

| Enolate Alkylation | LDA, CH₃I | Ketone / Enone | Introduces methyl groups alpha to a carbonyl. | nih.gov |

| Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | Alkene / Arene | Direct methylation, often with low regioselectivity. | |

| Annulation with Methylated Precursors | Iridium or Manganese Catalyst | Methyl-substituted diol or ketone | Incorporates methyl groups from the start. | acs.orgnih.gov |

Methodologies for the Isolation and Purification of Synthetic Tetramethylcyclohexenes

The purification of this compound from a crude reaction mixture is essential to remove unreacted starting materials, catalysts, solvents, and isomeric byproducts. A multi-step purification protocol is typically employed.

The initial step, often referred to as the "work-up," involves transferring the reaction mixture to a separatory funnel for washing. Aqueous solutions are used to remove impurities; for example, a sodium bicarbonate solution is used to neutralize and remove any residual acid catalyst, followed by washing with water or a saturated sodium chloride (brine) solution to remove water-soluble byproducts and reduce the water content in the organic phase. rsc.orgsavemyexams.com

After the aqueous wash, the organic layer containing the crude product is dried using an anhydrous inorganic salt, such as anhydrous magnesium sulfate (B86663) or calcium chloride. umass.edusavemyexams.com The drying agent binds to residual water and is subsequently removed by filtration or decantation, yielding a clear, dry organic solution.

Fractional distillation is a primary technique for purifying volatile liquid products like substituted cyclohexenes. scribd.comaqa.org.uk This method separates compounds based on differences in their boiling points. By carefully heating the mixture and collecting the vapor that condenses at a specific temperature range corresponding to the boiling point of the target compound, a significant increase in purity can be achieved. umass.edu

For separating complex mixtures of isomers or to achieve very high purity, chromatographic techniques are indispensable. pharmacy180.com

Column Chromatography : The crude product is passed through a column packed with a solid adsorbent (stationary phase), such as silica (B1680970) gel. A solvent or solvent mixture (mobile phase) is used to elute the compounds. Separation occurs because different compounds travel through the column at different rates depending on their polarity and interaction with the stationary phase. sci-hub.ru

Gas Chromatography (GC) : This is a powerful analytical tool for assessing the purity of the product and determining the relative amounts of different isomers in a mixture. Preparative GC can also be used for the physical separation of small quantities of material.

High-Performance Liquid Chromatography (HPLC) : Often used for less volatile compounds, HPLC can also be applied for the purification of complex mixtures. Reverse-phase HPLC (RP-HPLC), where the stationary phase is nonpolar, is particularly effective for separating organic molecules. mdpi.com

Table 2: Summary of Purification Techniques for Tetramethylcyclohexenes

| Purification Step | Technique | Purpose | Typical Reagents/Setup |

|---|---|---|---|

| 1. Work-Up | Liquid-Liquid Extraction | Remove acid catalysts and water-soluble impurities. | Separatory funnel, sodium bicarbonate solution, saturated sodium chloride (brine). savemyexams.com |

| 2. Drying | Chemical Drying | Remove residual water from the crude organic product. | Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂). umass.edu |

| 3. Primary Purification | Fractional Distillation | Separate the product from solvents and impurities with different boiling points. | Distillation apparatus with a fractionating column. scribd.comaqa.org.uk |

| 4. High-Purity Separation | Chromatography (Column, GC, HPLC) | Separate isomeric byproducts and achieve high purity. | Silica gel column, gas chromatograph, HPLC system. pharmacy180.comsci-hub.ru |

Reaction Mechanisms and Reactivity of 1,2,3,3 Tetramethylcyclohexene

Mechanistic Investigations of Electrophilic Additions to the Tetramethylcyclohexene Double Bond

The double bond in 1,2,3,3-tetramethylcyclohexene is susceptible to attack by electrophiles, initiating addition reactions. dalalinstitute.com The mechanism and outcome of these reactions are heavily influenced by the structure of the alkene.

Stereochemical Outcomes of Addition Reactions

Electrophilic addition to an alkene can create new chiral centers. chemistrysteps.com In the case of this compound, which is itself chiral, the addition of an electrophile can lead to the formation of diastereomers. The stereochemical course of the reaction is determined by the mechanism of the addition. For example, reactions that proceed through a planar carbocation intermediate will typically result in a mixture of stereoisomers, as the nucleophile can attack from either face of the carbocation. ochemtutor.com If the reaction involves the formation of a bridged intermediate, such as a bromonium ion in the case of bromine addition, anti-addition is generally observed, leading to a specific stereochemical outcome. libretexts.org

The stereochemistry of the starting alkene can dictate the stereochemistry of the product in what is known as a stereospecific reaction. libretexts.org For instance, the addition of bromine to different stereoisomers of 2-butene (B3427860) results in different stereoisomeric products. libretexts.org

Influence of Steric Environment on Reaction Rates and Selectivity

The four methyl groups on the this compound ring create a sterically hindered environment around the double bond. This steric hindrance plays a crucial role in determining both the rate and the selectivity of addition reactions. numberanalytics.comfiveable.me Bulky substituents can impede the approach of the electrophile, slowing down the reaction rate. numberanalytics.comnumberanalytics.com

Steric effects also influence the regioselectivity of the reaction, which is the preference for the formation of one constitutional isomer over another. numberanalytics.com According to Markovnikov's rule, in the addition of HX to an unsymmetrical alkene, the hydrogen atom adds to the carbon with more hydrogen atoms. However, significant steric hindrance can lead to the formation of the "anti-Markovnikov" product. chemistrysteps.com

The table below summarizes the influence of steric hindrance on electrophilic addition reactions.

| Factor | Influence of Steric Hindrance |

| Reaction Rate | Decreases reaction rate by impeding the approach of reactants. fiveable.menumberanalytics.com |

| Regioselectivity | Can favor the formation of anti-Markovnikov products by directing the electrophile to the less hindered carbon atom. numberanalytics.com |

| Stereoselectivity | Can influence the direction of nucleophilic attack on a carbocation intermediate, potentially leading to a preference for one diastereomer over another. |

Studies of Radical Pathways Involving the Cyclohexene (B86901) Moiety

In addition to ionic reactions, the cyclohexene moiety of this compound can participate in reactions involving free radical intermediates. These reactions are typically initiated by heat or light and proceed through a different mechanism than electrophilic additions. The stability of the resulting radical intermediates often governs the reaction pathway, with tertiary radicals being more stable than secondary radicals.

Pericyclic Reactions of this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.eduudel.edu They are characterized by a simultaneous reorganization of bonding electrons and are often highly stereospecific. msu.edu The main classes of pericyclic reactions include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edudspmuranchi.ac.in The feasibility and outcome of these reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules and frontier molecular orbital theory. udel.edulibretexts.org For this compound, the substitution pattern would influence the steric course and feasibility of such reactions.

Rearrangement Processes and Isomerization Dynamics within the Tetramethylcyclohexene Framework

Carbocation intermediates, which can be formed during electrophilic additions to this compound, are susceptible to rearrangements. libretexts.org These rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, occur to form a more stable carbocation. libretexts.org For example, a secondary carbocation can rearrange to a more stable tertiary carbocation. libretexts.org The driving force for these rearrangements is the increase in stability of the carbocation. libretexts.org

Role of the Tetramethyl Substitution Pattern on Reaction Kinetics and Thermodynamics

The four methyl groups in this compound have a significant impact on both the kinetics and thermodynamics of its reactions.

Kinetics: The steric hindrance provided by the methyl groups generally slows down the rate of reactions by impeding the approach of reactants to the double bond. fiveable.menumberanalytics.comnih.gov This is a kinetic effect, as it relates to the activation energy of the reaction. masterorganicchemistry.com

Thermodynamics: The methyl groups also influence the thermodynamic stability of the alkene and its reaction products. masterorganicchemistry.com The substitution pattern affects the stability of the double bond, with more substituted alkenes generally being more stable. masterorganicchemistry.com In reactions that are under thermodynamic control, the most stable product will be the major product. masterorganicchemistry.comlibretexts.org The interplay between kinetic and thermodynamic control can lead to different product distributions depending on the reaction conditions, such as temperature. masterorganicchemistry.com At low temperatures, the kinetically controlled product, which forms faster, may predominate, while at higher temperatures, the thermodynamically more stable product may be favored. masterorganicchemistry.com

The following table outlines the general effects of the tetramethyl substitution on reaction kinetics and thermodynamics.

| Aspect | Effect of Tetramethyl Substitution |

| Kinetics | Steric hindrance increases the activation energy, leading to slower reaction rates. fiveable.menih.gov |

| Thermodynamics | The alkyl groups stabilize the double bond, affecting the relative energies of reactants and products and influencing the position of equilibrium. masterorganicchemistry.com |

Stereochemical Investigations of 1,2,3,3 Tetramethylcyclohexene and Its Derivatives

Conformational Analysis of the Tetramethylcyclohexene Ring System

The spatial arrangement of atoms in a molecule, known as its conformation, is crucial in determining its physical and chemical properties. For cyclic molecules like 1,2,3,3-tetramethylcyclohexene, the ring is not planar but exists in various puckered conformations to alleviate strain.

Chair and Twist-Boat Conformational Preferences of Cyclohexenes

Cyclohexane (B81311), the saturated analog of cyclohexene (B86901), predominantly adopts a chair conformation, which is the most stable arrangement as it minimizes both angle strain and torsional strain. libretexts.orgbyjus.com In this conformation, all carbon-hydrogen bonds are staggered. libretexts.org Other less stable conformations include the boat, twist-boat (or skew-boat), and half-chair forms. libretexts.orgwikipedia.org The boat conformation is destabilized by steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds. libretexts.org The twist-boat conformation alleviates some of this strain and is consequently more stable than the boat form, but still less stable than the chair. libretexts.org

The introduction of a double bond in cyclohexene forces four of the ring's carbon atoms into a plane. To minimize strain, the ring adopts a half-chair conformation. The relative energies of these conformations generally follow the order: chair < twist-boat < boat < half-chair. wikipedia.org For substituted cyclohexenes, the presence of substituent groups can significantly influence the conformational equilibrium.

Dynamic Nuclear Magnetic Resonance (DNMR) Studies of Conformational Interconversion

The different conformations of cyclohexene rings are not static but rapidly interconvert in a process often referred to as a "ring flip." libretexts.org This dynamic process can be studied using Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy. cdnsciencepub.com By analyzing the changes in NMR spectra at different temperatures, it is possible to determine the energy barriers for this interconversion. cdnsciencepub.comacs.org

At room temperature, the ring inversion is typically fast on the NMR timescale, resulting in averaged signals for axial and equatorial substituents. unibas.it However, at lower temperatures, this process can be slowed down, allowing for the observation of distinct signals for each conformer. unibas.itsci-hub.ru From the coalescence temperature, where the separate signals merge into a single broad peak, and the chemical shift differences, the free energy of activation for the ring inversion can be calculated. sci-hub.ru Such studies have been instrumental in understanding the conformational dynamics of various six-membered rings, including cyclohexane and its derivatives. acs.orgexlibrisgroup.com For instance, DNMR studies have been used to investigate the ring inversion of cyclohexane-d11 (B72476) and N-sulfonyl morpholines. acs.orgsci-hub.ru

Steric Effects on Ring Conformation and Flexibility

The presence of four methyl groups in this compound introduces significant steric interactions that influence the ring's preferred conformation and its flexibility. In substituted cyclohexanes, bulky substituents generally prefer to occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions. libretexts.org The steric strain increases with the size of the substituent groups. libretexts.orgfiveable.me

In the case of this compound, the gem-dimethyl group at the C3 position and the adjacent methyl groups at C1 and C2 create considerable steric crowding. This steric hindrance can affect the stability of the different ring conformations. For example, in heavily substituted systems, the energy difference between conformers can be altered, and in some cases, a typically less stable conformation like the twist-boat may become more favorable to alleviate severe steric clashes. wikipedia.orgcdnsciencepub.com The lower reactivity of cyclohexene substrates with substituents adjacent to the double bond in certain reactions has been attributed to these steric effects. nih.gov

Isomerism: Cis-Trans Relationships in Substituted Cyclohexenes

Cis-trans isomerism, also known as geometric isomerism, is a form of stereoisomerism that can occur in substituted cycloalkanes and alkenes. mvpsvktcollege.ac.inmasterorganicchemistry.comlibretexts.org In disubstituted cycloalkanes, if two substituents are on the same side of the ring's plane, it is the cis isomer, and if they are on opposite sides, it is the trans isomer. mvpsvktcollege.ac.inlibretexts.org These isomers are distinct compounds with different physical properties and cannot be interconverted without breaking chemical bonds. libretexts.org

For a double bond within a ring, as in cyclohexene, the ring size plays a critical role in the feasibility of cis-trans isomerism related to the double bond itself. Small rings like cyclohexene are too strained to accommodate a trans double bond. masterorganicchemistry.comquora.com Therefore, the double bond in cyclohexene and its simple derivatives is always in the cis configuration. However, cis-trans isomerism can exist in derivatives of this compound with respect to the orientation of substituents on the saturated carbons of the ring. For example, if additional substituents were present at other positions, their relative orientations could be described as cis or trans to each other.

Chiroptical Properties and Chirality in Tetramethylcyclohexene Derivatives

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. Such molecules are termed chiral and can exist as a pair of enantiomers. Chiroptical properties, such as optical rotation and circular dichroism, arise from the differential interaction of chiral molecules with left and right circularly polarized light and are used to characterize and distinguish between enantiomers. researchgate.net The development of chiral molecules has significant applications in areas like enantioselective synthesis and materials science. nih.govrsc.org

Derivatives of this compound can be chiral if they possess the necessary structural asymmetry. The introduction of specific substituents or the creation of stereocenters can render the molecule chiral, leading to observable chiroptical properties. The study of these properties can provide valuable information about the molecule's absolute configuration and conformational preferences. acs.orgacs.org

Enantioselective Synthesis Strategies for Chiral Tetramethylcyclohexenes

The synthesis of a specific enantiomer of a chiral molecule is a significant challenge in organic chemistry. Enantioselective synthesis, also known as asymmetric synthesis, aims to produce a single enantiomer in excess over the other. uva.esrsc.org Various strategies have been developed to achieve this, often employing chiral catalysts, auxiliaries, or reagents.

For the synthesis of chiral tetramethylcyclohexene derivatives, several enantioselective methods could be envisioned. These might include:

Catalytic Asymmetric Hydrogenation: Asymmetric hydrogenation of a prochiral precursor using a chiral metal catalyst could establish the desired stereocenters. rsc.org

Chiral Pool Synthesis: Starting from a readily available chiral natural product that already contains some of the required stereochemistry.

Enantioselective Alkylation or Addition Reactions: The use of chiral ligands or catalysts to control the stereochemical outcome of reactions that form new carbon-carbon bonds. uva.es

Kinetic Resolution: Separating a racemic mixture by reacting it with a chiral reagent that reacts faster with one enantiomer than the other.

The development of such synthetic routes is crucial for accessing enantiomerically pure derivatives of this compound for further study and potential applications.

Diastereoselective Control in Functionalization Reactions

A comprehensive review of available scientific literature and chemical databases reveals a notable absence of specific studies focusing on the diastereoselective functionalization of this compound. While the principles of stereochemistry and diastereoselectivity are well-established for various cyclohexane derivatives, detailed research findings, including specific reaction conditions, diastereomeric ratios, and spectroscopic data for the functionalization of this particular alkene, are not documented in the searched resources.

General principles of stereoselective additions to substituted cyclohexenes suggest that the approach of an electrophile or a reagent is often directed by the steric hindrance imposed by the existing substituents, leading to the preferential formation of one diastereomer over another. For instance, in many cyclohexene systems, reagents tend to attack from the face opposite to the bulkier substituents. However, without specific experimental data for this compound, any discussion on the diastereoselective outcomes of its functionalization reactions would be purely speculative.

A patent document mentions "this compound" in the context of "stereoselective" and "cis-dihydroxylation reaction methods," but it does not provide the specific data required to construct a detailed analysis or data tables concerning diastereoselective control. google.com Other studies focus on different isomers of tetramethylcyclohexane or the functionalization of other cyclic systems, which are not directly applicable to the specific stereochemical questions surrounding this compound.

Therefore, due to the lack of specific research dedicated to the diastereoselective functionalization of this compound, no detailed research findings or data tables can be presented.

Spectroscopic and Analytical Methodologies for Structural Elucidation of 1,2,3,3 Tetramethylcyclohexene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, and 1,2,3,3-tetramethylcyclohexene is no exception. Through various NMR experiments, a detailed picture of the proton and carbon environments, as well as their interconnections, can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) for Methyl and Olefinic Proton Analysis

The ¹H NMR spectrum of this compound provides crucial information about the different types of protons and their relative numbers. acdlabs.com The spectrum is characterized by distinct signals corresponding to the methyl groups and the olefinic proton. The chemical shifts (δ) of these protons are influenced by their local electronic environment. savemyexams.com For instance, the protons on the methyl groups attached to the sp³-hybridized carbons will have different chemical shifts than the methyl group attached to the sp²-hybridized carbon of the double bond. The olefinic proton, being directly attached to the double bond, will resonate at a characteristically downfield position. The integration of the peak areas in the ¹H NMR spectrum corresponds to the ratio of the number of protons in each unique environment. acdlabs.com

Table 1: Illustrative ¹H NMR Data for this compound

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Olefinic Proton | ~5.2-5.5 | Singlet (or narrow multiplet) | 1H |

| Vinylic Methyl Protons | ~1.6-1.8 | Singlet | 3H |

| Gem-dimethyl Protons | ~0.9-1.1 | Singlet | 6H |

| C3-Methyl Protons | ~0.9-1.1 | Singlet | 3H |

| Methylene (B1212753) Protons (ring) | ~1.4-2.2 | Multiplets | 4H |

Note: The exact chemical shifts can vary depending on the solvent and the specific instrument used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides direct information about the carbon framework of the molecule. bhu.ac.inlibretexts.org Each unique carbon atom in this compound will give rise to a distinct signal in the proton-decoupled ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their hybridization and substitution pattern. The sp²-hybridized carbons of the double bond will appear at a significantly downfield chemical shift compared to the sp³-hybridized carbons of the cyclohexane (B81311) ring and the methyl groups. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. uvic.ca

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

| Quaternary Olefinic Carbon (C2) | 130-140 |

| Olefinic Carbon (C1) | 120-130 |

| Quaternary sp³ Carbon (C3) | 30-40 |

| Methylene Carbons (ring) | 20-40 |

| Methyl Carbons | 20-30 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To definitively establish the connectivity between atoms, two-dimensional (2D) NMR experiments are indispensable. cam.ac.uk

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. ceitec.czlibretexts.org Cross-peaks in the COSY spectrum of this compound would confirm the connectivity between the olefinic proton and adjacent methylene protons, as well as between the different methylene groups in the ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.educolumbia.edu Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to, allowing for the unambiguous assignment of the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. columbia.educolumbia.edu HMBC is crucial for piecing together the entire molecular structure. For example, it would show correlations from the methyl protons to the quaternary carbons and the olefinic carbons, confirming the placement of the methyl groups.

Dynamic NMR for Exchange Processes and Conformational Studies

The cyclohexane ring is not static and undergoes conformational changes, primarily the chair-to-chair interconversion. pnas.org While the methyl groups in this compound introduce significant steric strain that may favor a particular conformation, dynamic NMR studies can provide insight into these processes. capes.gov.brcdnsciencepub.com By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the rate of conformational exchange may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for axial and equatorial protons or methyl groups. pnas.org The analysis of these temperature-dependent spectral changes can provide thermodynamic and kinetic parameters for the conformational exchange processes. cdnsciencepub.com

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pathway Analysis

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment | Significance |

| 138 | [C₁₀H₁₈]⁺ | Molecular Ion Peak |

| 123 | [C₉H₁₅]⁺ | Loss of a methyl radical (CH₃) |

| 95 | [C₇H₁₁]⁺ | Loss of a propyl radical (C₃H₇) or related rearrangements |

| 81 | [C₆H₉]⁺ | Further fragmentation, characteristic of cyclohexene (B86901) rings |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. scispace.com The IR spectrum of this compound would exhibit characteristic absorption bands for the different types of bonds present.

Table 4: Key Infrared Absorption Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C=C Stretch (alkene) | 1640-1680 |

| =C-H Stretch (vinylic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C-H Bend (alkane) | 1350-1480 |

The presence of a C=C stretching absorption confirms the alkene functionality. spectroscopyonline.comlibretexts.org The exact position of this band can provide subtle information about the substitution pattern around the double bond. The C-H stretching vibrations above 3000 cm⁻¹ are characteristic of hydrogens attached to sp² carbons (vinylic C-H), while those below 3000 cm⁻¹ are from hydrogens on sp³ carbons (aliphatic C-H). spectroscopyonline.com

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. ebi.ac.ukanton-paar.com For complex organic molecules like derivatives of this compound, where stereochemistry and conformational preferences are critical to their properties, obtaining a single-crystal X-ray structure provides unambiguous proof of the molecular geometry in the solid state. ebi.ac.uk The technique involves directing X-rays at a single crystal of a compound. The resulting diffraction pattern is then analyzed to generate an electron-density map, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. ebi.ac.uk

While obtaining suitable single crystals of the parent alkene this compound can be challenging, researchers often synthesize crystalline derivatives to facilitate structural analysis. These derivatives, by incorporating functional groups capable of forming well-ordered crystal lattices, allow for detailed investigation of the core cyclohexane ring's conformation as influenced by its substituents.

Detailed research on related tetramethylcyclohexane derivatives highlights the power of this method. For instance, studies on sterically hindered cyclohexanes have utilized X-ray crystallography to elucidate the significant distortions from an ideal chair conformation caused by multiple methyl groups.

In the structural analysis of mesylated derivatives of a tetramethyl-substituted limonene (B3431351) (cis/trans-isomers of a 1,4-disubstituted 3,3,5,5-tetramethylcyclohexane), X-ray crystallography provided detailed insights into the molecular structure. uni-muenchen.de The analysis revealed that the cyclohexane ring is significantly flattened to alleviate steric strain from the syn-axial methyl groups. uni-muenchen.de In the cis-isomer, where the isopropenyl group is axial, the ring puckering is most pronounced away from the bulky substituent. uni-muenchen.de The study also quantified the elongation of carbon-carbon bonds within the ring to accommodate the steric pressure of the quaternary carbon centers. uni-muenchen.de

Another example involves the synthesis and crystallographic characterization of diamine derivatives of tetramethylcyclohexane. The crystal structure of (R,R)-N¹,N¹,N²,N²-tetramethylcyclohexane-1,2-bis(aminium) tetrachloridoferrate chloride was determined, providing precise data on its solid-state conformation. researchgate.net The analysis included detailed unit cell parameters and the characterization of intermolecular forces, such as hydrogen bonds, which dictate the crystal packing. researchgate.net

The data obtained from such studies are crucial for understanding structure-property relationships and for validating computational models. Below are tables summarizing typical crystallographic data obtained for such derivatives.

Interactive Data Tables

Table 1: Selected Crystallographic Data for a Tetramethylcyclohexane Derivative

This table presents key crystallographic parameters for the (R,R)-N¹-(2-hydroxyethyl)-N¹,N²,N²-trimethylcyclohexane-1,2-bis(aminium) tetrachloridoferrate chloride derivative, illustrating the precision of X-ray diffraction analysis. researchgate.net

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.6070 (5) |

| b (Å) | 11.5870 (6) |

| c (Å) | 21.8705 (13) |

| V (ų) | 1927.7 (2) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.500 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Data sourced from a study on TMCDA ethanol (B145695) derivatives. researchgate.net

Table 2: Example of Hydrogen Bond Geometry in a Crystalline Derivative

Hydrogen bonding plays a critical role in the packing of molecules in the crystal lattice. This table details the hydrogen bond geometry for (R,R)-N¹,N¹,N²,N²-tetramethylcyclohexane-1,2-bis(aminium) tetrachloridoferrate chloride. researchgate.net

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N1—H1···Cl1 | 0.891 (19) | 2.133 (19) | 3.0189 (11) | 172.7 (19) |

| N2—H2···Cl1 | 0.900 (18) | 2.135 (17) | 3.0208 (10) | 165 (14) |

Data shows the distances and angles for hydrogen bonds identified in the crystal structure. researchgate.net

These examples underscore the indispensable role of X-ray crystallography in providing a definitive, atom-level understanding of the solid-state structures of crystalline derivatives of this compound and its isomers.

Computational Chemistry and Theoretical Modeling of 1,2,3,3 Tetramethylcyclohexene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules, which in turn governs their reactivity. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method for studying the mechanisms of chemical reactions. sumitomo-chem.co.jpuomustansiriyah.edu.iq It focuses on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. mdpi.com For a molecule such as 1,2,3,3-tetramethylcyclohexene, DFT calculations would be instrumental in mapping out the potential energy surfaces for various reactions, such as addition, oxidation, or isomerization.

Researchers can use DFT to:

Optimize Geometries: Determine the lowest-energy structures of reactants, products, and any intermediates. d-nb.info

Locate Transition States: Identify the high-energy structures (saddle points) that connect reactants to products, which is crucial for understanding the reaction pathway. d-nb.info

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the kinetic feasibility of a reaction. Lower activation barriers indicate faster reactions. mdpi.com

Ab Initio Methods for Energetic Landscape Analysis and Stability Predictions

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that are not parameterized with experimental data, relying solely on fundamental physical constants. acs.org These methods, while often more computationally demanding than DFT, can provide highly accurate results for molecular energies and structures.

For this compound, ab initio calculations could be used to:

Determine Relative Stabilities: By calculating the absolute energies of different isomers (e.g., other tetramethylcyclohexene arrangements) or conformers, their relative thermodynamic stabilities can be precisely predicted.

Analyze the Energetic Landscape: Map the potential energy surface to identify all stable conformations (local minima) and the energy barriers for interconversion between them. acs.org

A comprehensive ab initio study on this compound would clarify the energetic consequences of its specific substitution pattern, including the gem-dimethyl group adjacent to the double bond. However, specific literature detailing such an analysis for this compound is scarce.

Molecular Mechanics and Dynamics Simulations for Conformational Exploration

While quantum methods are excellent for electronic properties, molecular mechanics (MM) and molecular dynamics (MD) are better suited for exploring the conformational space of larger, flexible molecules.

Molecular Mechanics (MM): This method uses classical physics (a "force field") to calculate the potential energy of a molecule based on bond lengths, angles, and non-bonded interactions. It is computationally fast, allowing for the rapid evaluation of many different conformations. drugdesign.org

Molecular Dynamics (MD): MD simulations use the forces calculated by MM to simulate the actual movement of atoms over time. nih.gov This provides a dynamic picture of the molecule's flexibility and conformational preferences, showing how it explores different shapes at a given temperature. nih.gov

For this compound, MD simulations could reveal the preferred ring conformations (such as half-chair or twist-boat) and the dynamics of their interconversion. nih.gov These methods are particularly useful for understanding how the bulky methyl groups restrict the ring's flexibility. Despite the general utility of these methods for substituted cyclohexanes, specific MD studies focused on this compound are not prominently featured in the scientific literature. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts) and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in structure elucidation and the interpretation of experimental data. nmrdb.orgnmrdb.org

NMR chemical shifts are highly sensitive to the electronic environment of each nucleus. Quantum mechanical methods, particularly DFT, can be used to calculate the magnetic shielding around each atom, which is then converted into a predicted chemical shift. sumitomo-chem.co.jp The general workflow involves:

Performing a conformational search using a lower-level theory (like MM) to find all significant low-energy conformers.

Optimizing the geometry of each conformer using a higher-level theory (like DFT).

Calculating the NMR shielding constants for each optimized conformer.

Averaging the chemical shifts based on the predicted Boltzmann population of each conformer at a given temperature.

Comparing these predicted spectra with experimental results provides a robust method for validating the computed structures and their conformational populations. libretexts.org While online tools and established protocols for NMR prediction exist, a detailed computational study validating predicted ¹H and ¹³C NMR shifts against experimental data for this compound has not been specifically reported. nmrdb.orgnmrdb.org

Analysis of Steric and Electronic Effects on Molecular Structure and Reactivity

The arrangement of the four methyl groups in this compound creates distinct steric and electronic effects that dictate its structure and reactivity.

Steric Effects: These arise from the spatial repulsion between the methyl groups. The gem-dimethyl group at the C3 position and the adjacent methyl groups at C1 and C2 create significant steric hindrance. Computational methods can quantify this strain energy and predict its impact on the ring's conformation and the accessibility of the double bond to reagents. lumenlearning.com For example, calculations on related tetramethylcyclohexane systems show that 1,3-diaxial interactions can significantly destabilize certain conformations.

Electronic Effects: The methyl groups are weakly electron-donating through hyperconjugation. This effect increases the electron density of the double bond, influencing its reactivity towards electrophiles. Computational analyses like Natural Bond Orbital (NBO) can be used to visualize and quantify these electronic delocalizations. researchgate.net

A thorough computational analysis of this compound would involve dissecting these competing effects to explain its structural preferences and reaction outcomes. While the principles are well-understood from studies on other substituted cyclohexanes, a dedicated computational analysis of the steric and electronic landscape of this compound is not widely available in the literature. lumenlearning.com

Applications and Advanced Research Directions Involving 1,2,3,3 Tetramethylcyclohexene Scaffolds

Utilization in the Synthesis of Complex Organic Architectures

The synthesis of sterically hindered cycloalkenes is a challenging yet important area of organic chemistry, as these motifs can serve as key building blocks for complex molecules. While the direct application of 1,2,3,3-tetramethylcyclohexene in the synthesis of complex organic architectures is not extensively reported, the synthesis of related sterically congested cycloalkenes, such as 1,2-di-tert-butyl-3,3,6,6-tetramethylcyclohexene, has been achieved. acs.orgacs.org The methodologies developed for these related compounds, often involving multi-step sequences and specialized reagents to overcome steric hindrance, could conceptually be adapted for the elaboration of the this compound core.

The presence of the tetrasubstituted double bond and multiple methyl groups in this compound offers a rigid framework that can be functionalized to create complex, three-dimensional structures. Organic building blocks with such defined stereochemistry and substitution patterns are fundamental in medicinal chemistry and materials science for the modular assembly of larger molecular constructs. sigmaaldrich.com For instance, derivatives of tetramethylcyclohexane have been used as intermediates in the synthesis of pharmaceuticals and other bioactive compounds. ontosight.ai

The reactivity of the double bond in this compound, although sterically hindered, could potentially be exploited in various organic transformations to build molecular complexity. Reactions such as epoxidation, dihydroxylation, or oxidative cleavage could introduce new functional groups, paving the way for the construction of more elaborate structures.

Role as Building Blocks in Natural Product Synthesis

The cyclohexene (B86901) motif is a common structural element in a variety of natural products. beilstein-journals.org The synthesis of these complex molecules often relies on the use of appropriately substituted cyclohexene building blocks.

Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of libraries of structurally diverse small molecules for biological screening. researchgate.net This approach often utilizes common scaffolds that can be elaborated through various reaction pathways to generate a wide range of molecular architectures. cam.ac.uknih.gov Cyclohexene and cyclohexadiene moieties are valuable scaffolds in DOS due to their conformational rigidity and the potential for multiple functionalization reactions. cam.ac.ukacs.org

While there are no specific reports on the use of this compound in DOS, its rigid structure and potential for functionalization make it a candidate for such approaches. By applying established DOS strategies, such as the "build-couple-pair" algorithm, to derivatives of this compound, it would be possible to generate libraries of novel, natural product-like compounds. nih.gov For example, the alkene moiety could be a site for reactions like dihydroxylation followed by oxidative cleavage to generate new ring systems. mdpi.com The resulting structurally diverse molecules could then be screened for biological activity.

The table below illustrates how different functionalizations of a hypothetical this compound building block could lead to diverse molecular scaffolds in a DOS approach.

| Starting Material | Reaction Type | Resulting Scaffold | Potential for Further Diversification |

| This compound | Epoxidation | Tetramethylcyclohexene oxide | Ring-opening with various nucleophiles |

| This compound | Dihydroxylation | Tetramethylcyclohexane-1,2-diol | Acylation, etherification, oxidative cleavage |

| This compound | Diels-Alder Reaction | Bicyclic adduct | Further functionalization of the new ring |

| This compound | Ozonolysis | Keto-aldehyde | Cyclization, condensation reactions |

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of enzymatic transformations, offering an efficient and environmentally friendly approach to complex molecules. nih.gov Enzymes can be used to perform highly regio- and stereoselective reactions that are often difficult to achieve with traditional chemical methods. nih.gov

Although specific chemoenzymatic reactions involving this compound derivatives have not been described in the literature, the principles of chemoenzymatic synthesis could be applied to this scaffold. For instance, lipases are known to catalyze the kinetic resolution of racemic alcohols, and this could be applied to hydroxylated derivatives of this compound. nih.gov Similarly, other enzymes like monooxygenases could potentially be used for the selective oxidation of the cyclohexene ring or the methyl groups. nih.gov

The integration of enzymatic steps in the synthesis of natural products and their analogues is a rapidly growing field. nih.gov A hypothetical chemoenzymatic route starting from a derivative of this compound is outlined below:

| Substrate | Enzyme | Transformation | Product |

| Racemic 1,2,3,3-Tetramethylcyclohex-5-en-1-ol | Lipase (e.g., CALB) | Kinetic Resolution (Acylation) | Enantiopure alcohol and acetate |

| This compound | P450 Monooxygenase | Allylic Hydroxylation | Chiral allylic alcohol |

| This compound | Laccase | Oxidation | Functionalized derivative |

Incorporation into Natural Product-Like Scaffolds for Diversity-Oriented Synthesis

Development of Novel Organic Transformations Facilitated by the Tetramethylcyclohexene Core

The unique substitution pattern of the this compound core can influence the course of organic reactions, potentially leading to the development of novel transformations. The steric hindrance around the double bond and the presence of the gem-dimethyl group can direct the stereochemical outcome of reactions and may stabilize reactive intermediates in unusual ways.

While specific examples of novel transformations facilitated by the this compound core are not documented, the study of reactions on such sterically congested systems can provide valuable insights into reaction mechanisms and lead to the discovery of new synthetic methods. For example, the behavior of this cycloalkene in reactions such as carbene or nitrene additions, or in transition-metal-catalyzed processes, could reveal unexpected reactivity. The development of new organic reactions is crucial for expanding the toolbox of synthetic chemists. bu.edu.eg

Asymmetric Catalysis Employing Chiral Tetramethylcyclohexene Ligands or Auxiliaries

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. researchgate.net This field relies heavily on the development of effective chiral ligands and catalysts. nih.gov Chiral ligands based on cyclohexane (B81311) backbones, such as (1R,2R)-N1,N1,N2,N2-tetramethylcyclohexane-1,2-diamine, have been successfully used in asymmetric synthesis. cymitquimica.com These ligands derive their efficacy from the rigid and well-defined stereochemical environment they create around a metal center.

Although there are no reports of chiral ligands or auxiliaries derived directly from this compound, the chiral nature of functionalized derivatives of this scaffold makes it a potential platform for the design of new chiral ligands. For example, the introduction of coordinating groups, such as phosphines or amines, onto a chiral this compound backbone could lead to novel ligands for asymmetric catalysis.

The table below presents a hypothetical design of chiral ligands based on the this compound scaffold and their potential applications in asymmetric catalysis.

| Ligand Structure | Potential Metal Complex | Potential Asymmetric Reaction |

| Chiral phosphine-substituted tetramethylcyclohexene | Rhodium, Iridium, Palladium | Asymmetric Hydrogenation, Allylic Alkylation |

| Chiral diamine-substituted tetramethylcyclohexene | Ruthenium, Rhodium | Asymmetric Transfer Hydrogenation, Ketone Reduction |

| Chiral alcohol-substituted tetramethylcyclohexene | Titanium, Aluminum | Asymmetric Epoxidation, Diels-Alder Reaction |

The development of new chiral ligands is a continuous effort in organic chemistry, and exploring novel scaffolds like this compound could lead to breakthroughs in asymmetric catalysis. nih.govrsc.org

Conclusion and Future Research Perspectives

Summary of Key Advancements in 1,2,3,3-Tetramethylcyclohexene Chemistry

Advancements in the chemistry of this compound and structurally related compounds have primarily focused on their synthesis and conformational analysis. The synthesis of sterically crowded cyclohexenes often requires specialized methods to overcome the steric hindrance associated with multiple alkyl substituents. For instance, the synthesis of the related 1,2-di-tert-butyl-3,3,6,6-tetramethylcyclohexene was achieved through a multi-step sequence involving the formation of a 1,6-diketone dihydrazone, followed by reaction with selenium-based reagents to facilitate cyclization and extrusion, ultimately yielding the target cyclohexene (B86901). acs.orgresearchgate.net Such routes underscore the challenges in constructing highly substituted six-membered rings.

Another key area of advancement is the understanding of the conformational behavior of these molecules. Studies on analogous systems, such as 3,3,5,5-tetramethylcyclohexanone, have shown a strong preference for a chair conformation despite significant 1,3-diaxial strain between methyl groups. cdnsciencepub.com This knowledge is crucial for predicting the reactivity of this compound, as the spatial arrangement of substituents dictates the accessibility of the double bond and adjacent allylic positions for chemical attack. Furthermore, the use of cyclized rubber, which can be described as poly(this compound), has been noted in the development of photoresist materials, indicating an application of the polymerized form of this structural motif. vdoc.pub

Identification of Unexplored Reactivity and Synthetic Potential

Despite foundational synthetic work, the reactivity of this compound remains largely unexplored. The unique substitution pattern—a trisubstituted double bond with a gem-dimethyl group at an adjacent allylic position and another at the double bond—presents intriguing possibilities for selective chemical transformations that have not been systematically investigated.

Potential Areas for Exploration:

Oxidative Cleavage: While ozonolysis has been applied to related systems, the specific outcome for this compound could be influenced by the electronic and steric environment of the double bond. epdf.pub A detailed study could provide valuable insights into the regioselectivity of the reaction.

Allylic Functionalization: The allylic positions in this compound are sterically hindered. Investigating modern C-H activation or allylic oxidation methods could reveal pathways to introduce new functional groups, which is a significant challenge for such substituted systems. nih.govmdpi.com

Epoxidation and Subsequent Ring-Opening: The reaction of this compound with peroxy acids or other epoxidizing agents would lead to a sterically hindered epoxide. The regioselectivity and stereoselectivity of subsequent nucleophilic ring-opening reactions would be highly dependent on the steric environment, potentially leading to the synthesis of highly substituted cyclohexane (B81311) diols.

Use in Polymer Chemistry: Beyond its role in cyclized rubber, the monomer itself could be a candidate for ring-opening metathesis polymerization (ROMP) or other polymerization techniques to create new materials with specific thermal or mechanical properties.

Emerging Methodologies in the Synthesis and Functionalization of Tetramethylcyclohexenes

Recent years have seen the development of powerful new synthetic methods that could be applied to the synthesis and functionalization of this compound and its isomers. These methodologies offer the potential for more efficient and selective transformations.

| Methodology | Description | Potential Application to Tetramethylcyclohexenes | Reference |

| Palladium-Catalyzed Carbocyclization | Palladium catalysts can mediate the cyclization of dienallenes to form highly substituted cyclohexenes, often with high diastereoselectivity. | This method could be adapted to construct the tetramethylcyclohexene core from acyclic precursors, potentially offering a more convergent synthetic route. | acs.org |

| Mixed Lewis Acid-Catalyzed Diels-Alder Reactions | The use of mixed Lewis acid systems, such as AlBr₃/AlMe₃, has been shown to promote Diels-Alder reactions between sterically hindered dienes and dienophiles. | This could enable the construction of the this compound skeleton or related structures through cycloaddition pathways that are disfavored under standard conditions. | researchgate.net |

| Tandem Dehydrogenation- rsc.org-Hydride Shift | Iridium-catalyzed acceptorless dehydrogenation of diols followed by a base-mediated rsc.org-hydride shift cascade can produce substituted cyclohexenes. | This tandem reaction could provide a novel disconnection for the synthesis of functionalized tetramethylcyclohexene derivatives from acyclic diols. | acs.org |

| Metal-Complex Mediated Functionalization | Transition metal complexes, such as tungsten-anisole complexes, can act as templates to control the regio- and stereoselective addition of nucleophiles to a cyclohexene ring. | This approach could be used to install functional groups at specific positions on a pre-formed tetramethylcyclohexene scaffold with high precision. | nih.govresearchgate.net |

These emerging methods represent a significant opportunity to expand the synthetic toolkit available for working with sterically congested molecules like this compound.

Directions for Future Theoretical and Experimental Research

To deepen the understanding of this compound, a combined theoretical and experimental approach is warranted.

Future Theoretical Research:

Conformational Analysis: While the chair form is likely to be dominant, detailed quantum chemical calculations (e.g., using Density Functional Theory, DFT) could precisely quantify the energy landscape, including the barriers to ring inversion and the relative energies of chair, twist-boat, and boat conformations. cdnsciencepub.comarxiv.org

Reaction Mechanism Modeling: Theoretical modeling can predict the transition states and activation energies for various potential reactions, such as epoxidation, hydroboration, or Diels-Alder reactions. This would help in selecting the most promising experimental conditions and predicting the likely regio- and stereochemical outcomes.

Spectroscopic Prediction: Calculation of NMR chemical shifts, vibrational frequencies (IR/Raman), and electronic transition energies (UV-Vis) would aid in the experimental characterization of this compound and its reaction products.

Future Experimental Research:

Systematic Reactivity Studies: A comprehensive experimental investigation into the reactivity of this compound with a range of standard reagents (e.g., for oxidation, reduction, halogenation, and hydroboration) is needed to build a foundational understanding of its chemical behavior.

Application of Modern Catalysis: The emerging synthetic methodologies identified in section 8.3 should be experimentally applied to this compound to test their efficacy for this highly substituted substrate.

Derivatization and Application: Successful functionalization of the this compound core would open the door to the synthesis of novel derivatives. These new compounds could be screened for applications in materials science, as ligands for catalysis, or as building blocks in medicinal chemistry.

Photochemical Reactions: The photochemical behavior of highly substituted cyclohexenes can be complex. Investigating the photochemistry of this compound could lead to interesting rearrangements or cycloadditions. researchgate.net

By pursuing these integrated theoretical and experimental research directions, the scientific community can significantly advance the chemistry of this compound, moving it from a relatively obscure compound to a well-understood and potentially valuable molecular scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.